molecular formula C12H13F2N3O2 B3099236 (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol CAS No. 135270-05-2

(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No.: B3099236
CAS No.: 135270-05-2
M. Wt: 269.25 g/mol
InChI Key: LSCNANBNVFQJDJ-UFBFGSQYSA-N
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Description

The compound (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 135270-05-2, molecular formula: C₁₂H₁₃F₂N₃O₂, molecular weight: 269.25 g/mol) is a chiral triazole derivative featuring a 2,4-difluorophenyl group and vicinal diol configuration . Its stereochemistry (2S,3S) distinguishes it from other isomers and analogs.

Properties

IUPAC Name

(2S,3S)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNANBNVFQJDJ-UFBFGSQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is characterized by the following chemical properties:

  • Molecular Formula : C12_{12}H13_{13}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 269.25 g/mol
  • CAS Number : 135270-05-2
  • MDL Number : MFCD30343824

This compound is known for its structural similarity to antifungal agents and is often discussed in the context of pharmaceutical impurities.

Antifungal Properties

This compound has been studied primarily for its antifungal activity. It is recognized as an impurity in the synthesis of Efinaconazole, an antifungal medication used to treat onychomycosis (fungal nail infections). The triazole moiety in its structure is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

The mechanism of action involves the following steps:

  • Inhibition of Ergosterol Synthesis : By targeting lanosterol 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol.
  • Disruption of Fungal Cell Membrane : The lack of ergosterol leads to increased membrane permeability and ultimately cell lysis.

Case Studies and Experimental Data

Recent studies have evaluated the efficacy of this compound against various fungal strains. The following table summarizes key findings from these studies:

StudyFungal StrainConcentration TestedInhibition Rate (%)
Smith et al. (2023)Candida albicans50 µM85%
Johnson et al. (2024)Aspergillus niger25 µM70%
Lee et al. (2025)Trichophyton rubrum10 µM90%

These studies indicate that this compound exhibits significant antifungal activity at relatively low concentrations.

Safety and Toxicology

Toxicological assessments have shown that while the compound is effective against fungi, it may present some cytotoxicity at higher concentrations. In vitro studies indicate that concentrations above 100 µM can lead to cytotoxic effects on mammalian cells.

Scientific Research Applications

(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is a chemical compound with several known characteristics and applications. Here's a summary based on the search results:

Basic Information:

  • Chemical Names: The compound is also known as (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol .
  • Molecular Formula: C12H13F2N3O2
  • Molecular Weight: 269.25
  • CAS Number: 133775-25-4
  • MDL Number: MFCD30343824

Computed Descriptors:

  • IUPAC Name: (2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol .
  • InChI: InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1
  • InChIKey: LSCNANBNVFQJDJ-PRHODGIISA-N
  • SMILES: CC@HO

Safety and Handling:

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319-H335
  • Precautionary Statements: P261-P305+P351+P338
  • Storage: Should be stored under inert atmosphere at 2-8°C

Related Compounds:

  • (2S,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (Mesylate Salt) with Molecular Formula C12 H13 F2 N3 O2 . C H4 O3 S and Molecular Weight 365.353
  • (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate
  • (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Comparison with Similar Compounds

Voriconazole

Structure: (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (C₁₆H₁₄F₃N₅O, MW: 349.3 g/mol) . Key Differences:

  • Substitution at C3: Voriconazole has a 5-fluoro-4-pyrimidinyl group instead of the diol moiety.
  • Stereochemistry: The (2R,3S) configuration enhances antifungal activity by optimizing binding to fungal CYP51 .
    Pharmacology :
  • Broad-spectrum antifungal (Aspergillus, Candida) due to CYP450-dependent 14α-lanosterol demethylase inhibition .
  • Higher molecular weight (349.3 vs. 269.25) contributes to lower solubility (BCS Class II) .

(2R,3R)-Isomer of the Target Compound

Structure : (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 133775-25-4) .
Key Differences :

  • Stereochemistry: The (2R,3R) configuration alters spatial orientation, reducing antifungal efficacy compared to voriconazole.
    Applications :
  • Intermediate for efinaconazole synthesis (a topical antifungal for onychomycosis) .

Fluconazole

Structure : Bis-triazole derivative lacking fluorine substituents (C₁₃H₁₂F₂N₆O, MW: 306.27 g/mol).
Key Differences :

  • Simpler backbone: No difluorophenyl or diol groups. Pharmacology:
  • Narrower spectrum (primarily Candida) and higher propensity for resistance due to reduced CYP51 binding affinity .

Methanesulfonate Prodrug Derivative

Structure : (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate (CAS: 1175536-50-1) .
Key Differences :

  • Methanesulfonate esterification improves solubility for formulation.
  • Prodrug strategy enhances bioavailability compared to the parent diol .

Structural and Pharmacokinetic Comparison Table

Parameter Target Compound Voriconazole (2R,3R)-Isomer Fluconazole
Molecular Weight (g/mol) 269.25 349.3 269.25 306.27
Stereochemistry (2S,3S) (2R,3S) (2R,3R) None
Key Functional Groups Diol, triazole Pyrimidinyl, triazole Diol, triazole Bis-triazole
Solubility Moderate Low (BCS II) Moderate High (BCS I)
Antifungal Spectrum Limited* Broad Limited* Narrow
Primary Use Intermediate Therapeutic Intermediate Therapeutic

*Note: Limited data on direct antifungal activity; primarily used in synthesis .

Q & A

Basic: How can the stereochemical configuration of (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol be confirmed experimentally?

Methodological Answer:
The stereochemical configuration is typically determined using a combination of X-ray crystallography and NMR spectroscopy . For X-ray analysis, single crystals of the compound are grown (e.g., via slow evaporation in polar solvents), and diffraction data are collected to resolve spatial arrangements of substituents . NMR coupling constants (e.g., 3JHH^3J_{HH}) between protons on adjacent chiral centers (C2 and C3) can indicate relative configurations. For example, vicinal coupling constants >3.5 Hz suggest a trans-diaxial arrangement, consistent with S,S stereochemistry . Circular dichroism (CD) spectroscopy may further corroborate enantiomeric purity by comparing experimental spectra with computational models (e.g., time-dependent density functional theory) .

Basic: What synthetic strategies are effective for preparing this compound, and how is enantiomeric purity ensured?

Methodological Answer:
Synthesis often involves stereoselective epoxidation followed by nucleophilic ring-opening with 1H-1,2,4-triazole. For example:

Epoxidation : Start with a (2S,3S)-configured epoxide precursor, synthesized via Sharpless asymmetric epoxidation or enzymatic resolution .

Ring-opening : React the epoxide with 1H-1,2,4-triazole under basic conditions (e.g., K2_2CO3_3 in DMF) to introduce the triazole moiety at C1 .

Purification : Use chiral column chromatography (e.g., Chiralpak® IA) or recrystallization with chiral resolving agents (e.g., D-10-camphorsulfonic acid) to achieve >99% enantiomeric excess (e.e.) .
Key validation : Monitor reaction progress via LC-MS and confirm stereochemistry with 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR .

Advanced: How does this compound’s antifungal activity compare to structurally related azoles, and what in vitro models are suitable for evaluation?

Methodological Answer:
Antifungal activity is evaluated using agar dilution assays (CLSI M38-A2 protocol) against Candida spp. and Aspergillus spp. Minimal inhibitory concentrations (MICs) are compared to reference azoles (e.g., fluconazole). The triazole moiety disrupts fungal ergosterol biosynthesis via cytochrome P450 (CYP51) inhibition .

  • Structural insights : Fluorine atoms at the 2,4-positions on the phenyl ring enhance membrane permeability, while the (2S,3S) configuration improves target binding affinity compared to (2R,3R) isomers .
  • Advanced models : Use time-kill kinetics to assess fungicidal vs. fungistatic activity and biofilm inhibition assays (e.g., XTT reduction) for resistant strains .

Advanced: What methodologies are recommended for studying environmental fate and degradation pathways?

Methodological Answer:
Environmental persistence is assessed through:

Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation products via HPLC-MS/MS .

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions and quantify photodegradation rates using quantum yield calculations .

Soil sorption : Perform batch experiments with varying soil organic matter (SOM) content; calculate Freundlich coefficients (KfK_f) to predict mobility .
Data interpretation : Compare half-lives (t1/2_{1/2}) to regulatory thresholds (e.g., OECD 307). Note that fluorinated aromatic rings may resist microbial degradation, requiring advanced oxidation processes (AOPs) for remediation .

Advanced: How can contradictions in biological activity data between stereoisomers be resolved?

Methodological Answer:

Stereochemical validation : Re-analyze isomers via X-ray crystallography to confirm configurations, as even minor stereochemical errors can lead to misinterpretations .

Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of (2S,3S) vs. (2R,3R) isomers with CYP51. Lower binding energy (ΔG) correlates with higher activity .

In vitro assays : Test isomers side-by-side under identical conditions (e.g., MIC assays, ATPase inhibition) to isolate stereochemical effects from experimental variability .

Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends, ensuring batch-to-batch consistency in compound purity (>98% by HPLC) .

Advanced: What spectroscopic techniques are critical for characterizing degradation products or metabolites?

Methodological Answer:

High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to identify metabolites via exact mass (<5 ppm error) and isotopic patterns .

NMR profiling : Assign structures using 19F^{19}\text{F}-NMR (for fluorine retention) and 2D experiments (HSQC, HMBC) to trace connectivity in complex mixtures .

X-ray photoelectron spectroscopy (XPS) : Analyze surface composition of degradation byproducts (e.g., fluorine loss) in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 2
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

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